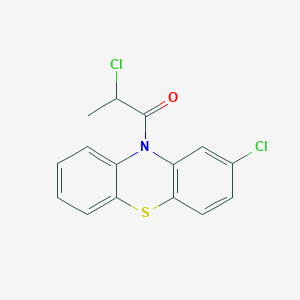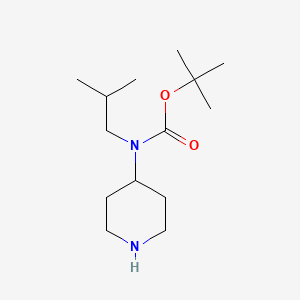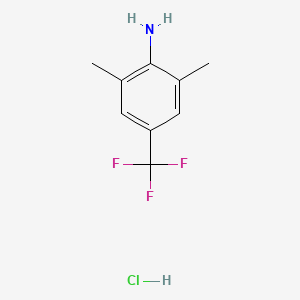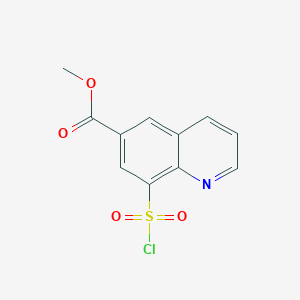
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminopiperidin-1-yl)-N,N-dimethylpropanamide, commonly known as 3-APMPA, is a synthetic compound that has been studied extensively for its potential medicinal properties. It is a member of the piperidine family of compounds, which are nitrogen-containing cyclic compounds. 3-APMPA has been studied for its ability to act as an agonist of the NMDA (N-methyl-D-aspartate) receptor, which is a key component of the glutamate system in the brain. This compound has been investigated for its potential therapeutic use in a variety of neurological and psychiatric conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 3-APMPA has also been studied for its potential use in laboratory experiments as a tool for studying the NMDA receptor and its associated pathways.
科学的研究の応用
3-APMPA has been studied extensively for its potential medicinal properties. It has been investigated as a potential therapeutic agent for a variety of neurological and psychiatric conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 3-APMPA has also been studied for its potential use in laboratory experiments as a tool for studying the NMDA receptor and its associated pathways.
作用機序
3-APMPA is an agonist of the NMDA receptor, which is a key component of the glutamate system in the brain. It binds to the NMDA receptor and activates it, leading to an influx of calcium ions into the cell. This influx of calcium leads to a cascade of events that ultimately leads to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects
The activation of the NMDA receptor by 3-APMPA leads to a variety of biochemical and physiological effects. It can lead to an increase in the expression of certain genes, which can have beneficial effects on the function of the brain. In addition, 3-APMPA has been shown to modulate the release of various neurotransmitters, such as glutamate and dopamine. It has also been shown to have neuroprotective effects, which can help to protect neurons from damage and death.
実験室実験の利点と制限
3-APMPA is a useful tool for laboratory experiments due to its ability to activate the NMDA receptor. It has a relatively high affinity for the receptor, making it an ideal tool for studying the NMDA receptor and its associated pathways. However, 3-APMPA is also associated with some limitations. It has a relatively short half-life, making it difficult to use for long-term studies. In addition, it has been shown to have some undesirable side effects, such as the induction of seizures in some cases.
将来の方向性
Despite its limitations, 3-APMPA is a promising compound that has potential therapeutic applications. Further research is needed to better understand the mechanisms of action of 3-APMPA, as well as its potential therapeutic uses. In addition, further research is needed to develop new methods of synthesis, as well as new compounds that are more potent and have fewer side effects. Finally, further research is needed to explore the potential use of 3-APMPA in combination with other compounds, as this could lead to more effective treatments for a variety of neurological and psychiatric conditions.
合成法
3-APMPA can be synthesized using a variety of methods. One method involves the reaction of 4-aminopiperidine with dimethylformamide and ethylchloroformate. This reaction produces the desired compound in a yield of around 90%. Another method involves the reaction of 4-aminopiperidine with dimethylformamide and dimethylsulfate. This reaction yields 3-APMPA in a yield of around 87%. The reaction of 4-aminopiperidine with dimethylformamide and ethylchloroformate in the presence of a base yields 3-APMPA in a yield of around 80%.
特性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)5-8-13-6-3-9(11)4-7-13/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYJVIMMJKRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine, oxalic acid](/img/structure/B6144613.png)

![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)




![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)

![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
